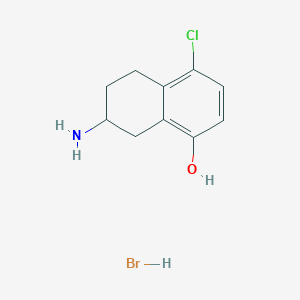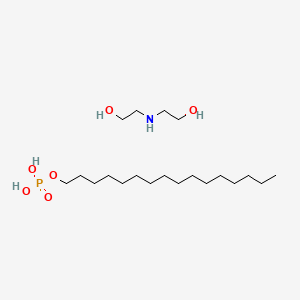
Diethanolamine cetyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethanolamine cetyl phosphate is a chemical compound that serves as a stabilizer and is commonly found in skin care products, hair conditioners, and other hair care products due to its anti-static properties . It is known for its ability to maintain the stability of product formulas and ensure even distribution of components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of diethanolamine cetyl phosphate involves the reaction of diethanolamine with cetyl phosphate. The process typically includes the following steps:
Reactants: Diethanolamine and cetyl phosphate.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 20-90°C, and involves stirring the reactants for a specific duration to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps to remove any impurities and ensure the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Diethanolamine cetyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution Reagents: Various alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in alkylated products.
Aplicaciones Científicas De Investigación
Diethanolamine cetyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in various chemical formulations to enhance the stability and performance of products.
Biology: The compound is utilized in biological research for its anti-static properties, which are beneficial in various experimental setups.
Medicine: In the pharmaceutical industry, this compound is used in the formulation of topical products due to its stabilizing and emulsifying properties.
Mecanismo De Acción
The mechanism of action of diethanolamine cetyl phosphate involves its ability to stabilize emulsions and prevent the separation of components in formulations. The compound interacts with the molecular components of the formulation, ensuring even distribution and enhancing the overall stability. This is achieved through its amphiphilic nature, where the hydrophilic and hydrophobic parts of the molecule interact with different components of the formulation.
Comparación Con Compuestos Similares
- Cocamide diethanolamine
- Diethanolamine oleth-3 phosphate
- Lauramide diethanolamine
- Myristamide diethanolamine
- Oleamide diethanolamine
Comparison: Diethanolamine cetyl phosphate is unique due to its specific combination of diethanolamine and cetyl phosphate, which imparts distinct stabilizing and anti-static properties. Compared to similar compounds, it offers enhanced stability and performance in formulations, making it a preferred choice in various applications .
Propiedades
Número CAS |
65122-24-9 |
|---|---|
Fórmula molecular |
C20H46NO6P |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
Clave InChI |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Números CAS relacionados |
65138-84-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


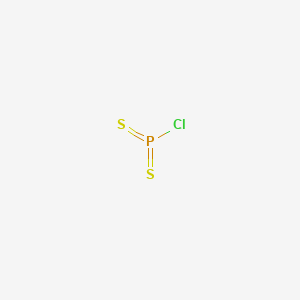
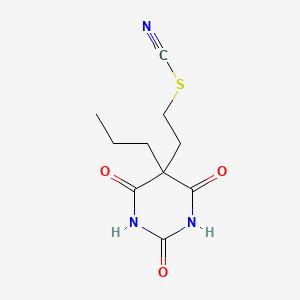
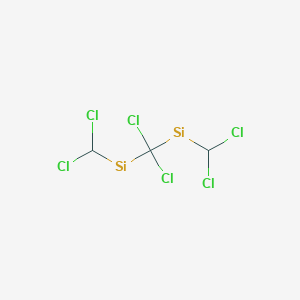
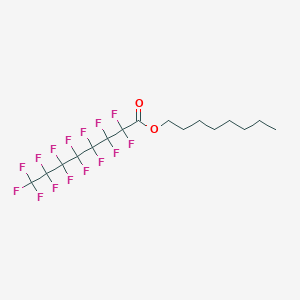
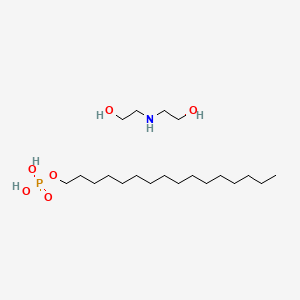
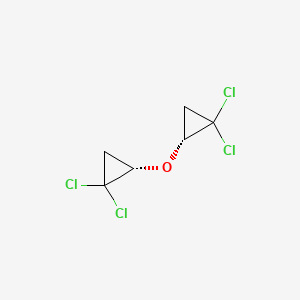
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

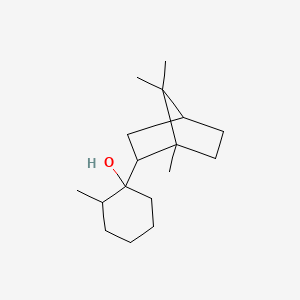
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
